Kinase Inhibitor Potency Retention: 2-Isopropylamino Moiety vs. 2-Methylamino Analog in TSSK2 Inhibition
In a published structure-activity relationship (SAR) study of 2-anilino-4-substituted pyrimidine inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2), the compound bearing a 2-isopropylamino moiety (structurally analogous to the target compound) exhibited an IC50 of 58 ± 2 nM. This represents a 65.5-fold improvement in potency over the 2-methylamino-substituted analog (Compound 36), which demonstrated an IC50 of 3800 ± 100 nM [1].
| Evidence Dimension | TSSK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 58 ± 2 nM (2-isopropylamino-substituted pyrimidine analog) |
| Comparator Or Baseline | 3800 ± 100 nM (2-methylamino-substituted pyrimidine analog, Compound 36) |
| Quantified Difference | 65.5-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay; mean ± SEM of at least 3 independent experiments [1] |
Why This Matters
This direct comparison demonstrates that the isopropylamino substitution pattern, characteristic of CAS 71406-60-5, confers a substantial and quantifiable potency advantage over smaller alkylamino analogs in a relevant kinase inhibition context, justifying its selection as a privileged intermediate for inhibitor development.
- [1] Hawkins, W. D., et al. (2017). Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis‐Specific Serine/Threonine Kinase 2 (TSSK2). ChemMedChem, 12(22), 1857–1865. View Source
